molecular formula C10H11ClF3NO B13051772 (1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13051772
M. Wt: 253.65 g/mol
InChI Key: ABVUZGPYWNENAN-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural features, including the presence of a trifluoromethyl group and a chiral center, which contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific structural features, including the chiral center and the trifluoromethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

ABVUZGPYWNENAN-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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